molecular formula C25H21ClN2O2 B263877 [4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone

[4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone

Cat. No. B263877
M. Wt: 416.9 g/mol
InChI Key: JRKXZSDHWWDBMI-RZTXVSJASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone, also known as CP-47,497, is a synthetic cannabinoid that has been widely researched for its potential therapeutic applications. This compound was first synthesized in the 1990s and has since been studied extensively for its effects on the endocannabinoid system.

Mechanism of Action

[4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone works by binding to and activating CB1 and CB2 receptors in the endocannabinoid system. This leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which can have a range of physiological effects.
Biochemical and Physiological Effects:
Research has shown that [4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone can have a range of biochemical and physiological effects, including pain relief, anti-inflammatory effects, and neuroprotective effects. [4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone has also been shown to have anti-tumor effects and may be useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using [4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone in lab experiments is that it is a highly specific agonist for CB1 and CB2 receptors, allowing researchers to study the effects of endocannabinoid system activation in a controlled manner. However, one limitation is that [4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone is a synthetic compound and may not accurately represent the effects of endocannabinoids produced naturally in the body.

Future Directions

Future research on [4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone may focus on its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. Additionally, research may focus on the development of more specific and effective agonists for CB1 and CB2 receptors. Finally, research may also investigate the potential side effects and safety profile of [4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone in humans.

Synthesis Methods

The synthesis of [4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone involves several steps, including the reaction of 4-chlorobenzaldehyde with 3-indolylacetic acid, followed by a cyclization reaction with piperidine and a subsequent reaction with phenylmagnesium bromide. The final step involves the reaction of the resulting compound with methyl chloroformate to yield [4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone.

Scientific Research Applications

[4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. Research has shown that [4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone can activate both CB1 and CB2 receptors in the endocannabinoid system, leading to a range of physiological effects.

properties

Molecular Formula

C25H21ClN2O2

Molecular Weight

416.9 g/mol

IUPAC Name

(3S,3//'R,4//'S)-3//'-benzoyl-4//'-(4-chlorophenyl)-1//'-methylspiro[1H-indole-3,2//'-pyrrolidine]-2-one

InChI

InChI=1S/C25H21ClN2O2/c1-28-15-19(16-11-13-18(26)14-12-16)22(23(29)17-7-3-2-4-8-17)25(28)20-9-5-6-10-21(20)27-24(25)30/h2-14,19,22H,15H2,1H3,(H,27,30)/t19-,22+,25-/m1/s1

InChI Key

JRKXZSDHWWDBMI-RZTXVSJASA-N

Isomeric SMILES

CN1C[C@@H]([C@H]([C@@]12C3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl

SMILES

CN1CC(C(C12C3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Canonical SMILES

CN1CC(C(C12C3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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